molecular formula C12H12ClNO B1346547 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone CAS No. 1134334-67-0

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone

Cat. No.: B1346547
CAS No.: 1134334-67-0
M. Wt: 221.68 g/mol
InChI Key: NNYPMPAZLWMVJR-UHFFFAOYSA-N
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Description

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a chloro group attached to an ethanone moiety, which is further connected to a dimethyl-substituted indole ring.

Scientific Research Applications

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

    Biological Studies: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.

    Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to cell death. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation. The impact on cellular metabolism includes changes in the levels of key metabolites, which can influence the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as DNA and proteins . This binding can lead to changes in the structure and function of these biomolecules, resulting in altered cellular activities. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level is required to achieve a noticeable biological effect. Beyond this threshold, the severity of the effects increases with the dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. Additionally, it can affect the balance of cofactors required for enzymatic reactions, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The localization of the compound can significantly impact its biological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone typically involves the reaction of 2,7-dimethylindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted indole derivatives with various functional groups.

    Oxidation: Carboxylic acids, aldehydes, and other oxidized products.

    Reduction: Alcohols and other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(2-phenyl-1H-indol-1-yl)ethanone
  • 4-(2-phenyl-1H-indol-1-yl)-1H-imidazol-2(5H)-one
  • ethyl 2-(2-oxo-4-(2-phenyl-1H-indol-1-yl)-2H-imidazol-1(5H)-yl)acetate

Uniqueness

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone is unique due to the presence of the dimethyl-substituted indole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-4-3-5-9-11(10(15)6-13)8(2)14-12(7)9/h3-5,14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYPMPAZLWMVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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